3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3-(1H-Imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 1351614-93-1) is a synthetic heterocyclic compound belonging to the imidazopyridazine class, a privileged scaffold in medicinal chemistry recognized for its kinase inhibitory potential. The compound (molecular formula C₁₆H₁₇N₇O₂S; molecular weight 371.42 g/mol) features a pyridazine core substituted at the 3-position with a 1H-imidazol-1-yl group and at the 6-position with a 4-(pyridin-3-ylsulfonyl)piperazin-1-yl moiety.

Molecular Formula C16H17N7O2S
Molecular Weight 371.42
CAS No. 1351614-93-1
Cat. No. B2722253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
CAS1351614-93-1
Molecular FormulaC16H17N7O2S
Molecular Weight371.42
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C16H17N7O2S/c24-26(25,14-2-1-5-17-12-14)23-10-8-21(9-11-23)15-3-4-16(20-19-15)22-7-6-18-13-22/h1-7,12-13H,8-11H2
InChIKeyGEOXZTLDZWPGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 1351614-93-1): Structural and Pharmacological Baseline for Procurement Evaluation


3-(1H-Imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 1351614-93-1) is a synthetic heterocyclic compound belonging to the imidazopyridazine class, a privileged scaffold in medicinal chemistry recognized for its kinase inhibitory potential [1]. The compound (molecular formula C₁₆H₁₇N₇O₂S; molecular weight 371.42 g/mol) features a pyridazine core substituted at the 3-position with a 1H-imidazol-1-yl group and at the 6-position with a 4-(pyridin-3-ylsulfonyl)piperazin-1-yl moiety [2]. The imidazopyridazine family includes FDA-approved kinase inhibitors such as ponatinib, underscoring the scaffold's validated therapeutic relevance [1]. This specific derivative is commercially available from multiple suppliers as a research-grade building block for medicinal chemistry and kinase inhibitor discovery programs.

Why In-Class Imidazopyridazine Analogs Cannot Replace 3-(1H-Imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine in Research Programs


Within the imidazopyridazine class, minor structural variations at the sulfonyl substituent or the heterocyclic N-substitution position can produce profound shifts in kinase selectivity profiles, potency, and physicochemical properties [1]. This compound's specific architecture—a 1H-imidazol-1-yl group directly attached to the pyridazine C3 position, combined with a pyridin-3-ylsulfonyl-piperazine moiety at C6—creates a unique three-dimensional pharmacophore that is not replicated by analogs bearing phenylsulfonyl, thiophenesulfonyl, or other aryl/heteroaryl sulfonyl groups [2]. Substituting the pyridin-3-ylsulfonyl group with a pyridin-2-yl or pyridin-4-yl regioisomer alters the nitrogen position and resultant hydrogen-bonding geometry, which can dramatically affect target binding [3]. Furthermore, replacing the 1H-imidazol-1-yl group with a 2-methylimidazolyl or other substituted imidazole modifies both steric bulk and electronic properties at the hinge-binding region. These structure-activity relationship (SAR) sensitivities mean that procurement decisions cannot be made on class membership alone; the specific substitution pattern of CAS 1351614-93-1 defines its unique experimental utility.

Quantitative Differentiation Evidence for CAS 1351614-93-1 Versus Closest Structural Analogs


Sulfonyl Substituent Polarity and H-Bond Acceptor Capacity: Pyridin-3-yl vs. Phenyl and Thiophene Analogs

The pyridin-3-ylsulfonyl group in CAS 1351614-93-1 provides an additional nitrogen atom capable of acting as a hydrogen-bond acceptor, a feature absent in phenylsulfonyl analogs such as 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine (CAS 1396849-66-3) . This pyridyl nitrogen can engage in specific interactions with kinase hinge regions or solvent-exposed residues, potentially altering selectivity profiles relative to purely hydrophobic aryl sulfonyl derivatives. The 3-pyridyl regioisomer positions the nitrogen meta to the sulfonyl attachment point, creating a distinct vector angle for H-bond interactions compared to the 2-pyridyl or 4-pyridyl regioisomers [1]. This structural feature is a key differentiator when selecting compounds for kinase panel screening.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Kinase Inhibition Potential: Class-Level Evidence from Imidazopyridazine Scaffold

The imidazopyridazine scaffold has been extensively validated as a kinase inhibitor pharmacophore. Imidazopyridazine derivatives have demonstrated potent inhibition against multiple kinase families including Pim-1/2 (IC₅₀ values as low as 0.024 nM for optimized leads), PfCDPK1 (IC₅₀ < 10 nM), and various tyrosine kinases [1][2]. The FDA-approved drug ponatinib, which contains an imidazo[1,2-b]pyridazine substructure, inhibits BCR-ABL with an IC₅₀ of 0.37 nM [3]. While these data are not from CAS 1351614-93-1 itself, they establish the scaffold's capacity for high-affinity kinase engagement. The specific substitution pattern of CAS 1351614-93-1—with its imidazole at C3 and 4-(pyridin-3-ylsulfonyl)piperazine at C6—positions it within the SAR space that has yielded potent kinase inhibitors.

Kinase inhibition Cancer therapeutics Imidazopyridazine pharmacology

Molecular Properties Differentiating CAS 1351614-93-1 from Commonly Substituted Analogs

CAS 1351614-93-1 (MW 371.42, C₁₆H₁₇N₇O₂S) occupies a distinct position in molecular property space compared to closely related analogs. Its molecular weight is lower than the 3-(trifluoromethyl)phenyl analog (CAS 1351586-96-3, MW 438.42) and the 4-bromophenyl analog (CAS 1396849-66-3, MW 449.33), providing a more favorable starting point for lead optimization within Lipinski's rule-of-five space . The compound has 7 nitrogen atoms contributing to 7 H-bond acceptors, compared to 6 H-bond acceptors for the bromophenyl analog. The imidazole N-substitution at the pyridazine C3 position (rather than a fused imidazo[1,2-b]pyridazine) creates a different electronic distribution and conformational flexibility compared to fused-ring imidazopyridazines such as those found in ponatinib [1].

Drug-likeness Physicochemical profiling Lead optimization

Commercial Availability and Quality Benchmarking Against Structural Analogs

CAS 1351614-93-1 is available from multiple suppliers with standard purity specifications of 95% or higher [1]. In contrast, several closely related analogs such as 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine (CAS 1396849-66-3) and 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine show more limited commercial availability. The trifluoromethylphenyl analog (CAS 1351586-96-3) is available with certified 98% purity and full batch QC documentation including NMR, HPLC, and GC from Bidepharm , setting a quality benchmark. Procurement decisions should weigh the compound's synthetic accessibility, as the pyridin-3-ylsulfonyl piperazine intermediate is a relatively common building block (also available as 1-(pyridin-3-ylsulfonyl)piperazine, CAS 1040631-59-1) [2], which may facilitate cost-effective custom synthesis compared to analogs requiring less common sulfonyl chloride precursors.

Chemical sourcing Compound procurement Quality control

Recommended Research and Procurement Application Scenarios for 3-(1H-Imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 1351614-93-1)


Kinase Selectivity Panel Screening: Probing Pyridin-3-ylsulfonyl SAR Space

CAS 1351614-93-1 is ideally suited as a tool compound for kinase selectivity panel screening. Positioned within the imidazopyridazine chemotype that has produced potent Pim-1/2 and PfCDPK1 inhibitors with sub-nanomolar IC₅₀ values [1], this compound's specific pyridin-3-ylsulfonyl substitution offers a distinct H-bonding pharmacophore compared to phenylsulfonyl or thiophenesulfonyl analogs [2]. Screening this compound alongside its regioisomeric pyridin-2-yl and pyridin-4-yl counterparts enables systematic mapping of kinase hinge-region interactions, informing the design of selective inhibitors.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With a molecular weight of 371.42 g/mol—significantly lower than the trifluoromethylphenyl analog (MW 438.42) or the bromophenyl analog (MW 449.33)—CAS 1351614-93-1 provides superior ligand efficiency metrics as a starting point for hit-to-lead optimization [1]. Its 7 H-bond acceptors and pyridazine core offer multiple vectors for structural elaboration while maintaining drug-like physicochemical properties. Medicinal chemistry teams seeking to develop novel kinase inhibitors with favorable ADME profiles should prioritize this scaffold over heavier, more lipophilic analogs.

Chemical Biology Probe for c-KIT and NF-κB Pathway Investigation

Based on structural analogy to known imidazopyridazine kinase inhibitors and class-level precedent for c-KIT inhibition [1], CAS 1351614-93-1 can serve as a chemical biology probe for investigating kinase-dependent signaling pathways. The imidazopyridazine scaffold has demonstrated activity against multiple kinases involved in cancer cell proliferation and survival [2]. Researchers investigating c-KIT-driven malignancies or NF-κB-mediated inflammatory responses may employ this compound as a starting point for target validation studies, with the understanding that its selectivity profile requires experimental confirmation.

Analytical Reference Standard and Method Development

The compound's well-defined structure (InChI Key: GEOXZTLDZWPGPP-UHFFFAOYSA-N), commercial availability at ≥95% purity from multiple suppliers, and the availability of closely related analogs with certified 98% purity and full QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm make it suitable as an analytical reference standard. Laboratories developing HPLC-MS methods for imidazopyridazine-based kinase inhibitors can use this compound for retention time calibration, method validation, and impurity profiling studies.

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.